molecular formula C8H14N2O B1203822 N-methoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine

N-methoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine

Cat. No. B1203822
M. Wt: 154.21 g/mol
InChI Key: YMMXHEYLRHNXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine, also known as N-methoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine, is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
The exact mass of the compound N-methoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-methoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

N-methoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-5-3-4-8(7-10)6-9-11-2/h4,6H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMXHEYLRHNXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869900
Record name N-Methoxy-1-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine

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